molecular formula C21H23N5O2 B2437659 3-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1H-indazole CAS No. 2320927-14-6

3-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1H-indazole

Cat. No.: B2437659
CAS No.: 2320927-14-6
M. Wt: 377.448
InChI Key: BTCHLUYKWJQRKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1H-indazole is a complex organic compound that features a unique combination of functional groups, including an indazole ring, a piperidine ring, and a pyridazine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1H-indazole typically involves multiple steps, including the formation of the indazole core, the piperidine ring, and the pyridazine moiety. One common approach involves the use of Suzuki–Miyaura coupling reactions to form carbon-carbon bonds between the different fragments . The reaction conditions often include palladium catalysts, boron reagents, and mild reaction temperatures to ensure high yields and selectivity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1H-indazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to modify the functional groups attached to the core structure.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation reactions may yield hydroxylated or ketone-containing derivatives, while reduction reactions may produce fully saturated analogs.

Scientific Research Applications

3-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1H-indazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1H-indazole involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Properties

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-yl-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N5O2/c27-21(20-16-3-1-2-4-18(16)23-25-20)26-11-9-14(10-12-26)13-28-19-8-7-17(22-24-19)15-5-6-15/h7-8,14-16,18,20,23,25H,1-6,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUVKUJXEWRFJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(NN2)C(=O)N3CCC(CC3)COC4=NN=C(C=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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